molecular formula C18H20ClNO3 B4613691 METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B4613691
M. Wt: 333.8 g/mol
InChI Key: ULJVDCKOFDQMPM-DHDCSXOGSA-N
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Description

METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(4-chlorobenzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is 333.1131712 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Material Science

  • Electron-pair Donors in Carbocationic Polymerization : A study by Pratap and Heller (1992) explored the use of 1-Methyl-2-pyrrolidinone as an efficient electron-pair donor in isobutylene polymerization, resulting in the preparation of living α,ω-bis(t-chloro)polyisobutylene. This research indicates the potential utility of related pyrrolidine compounds in polymer science and materials engineering (Pratap & Heller, 1992).

Organic Synthesis and Chemistry

  • Synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam : Herdewijn, Claes, and Vanderhaeghe (1982) reported on the synthesis of related pyrroline compounds, indicating the significance of these structures in the development of novel synthetic routes and potentially bioactive molecules (Herdewijn et al., 1982).

  • Hydrogen Bonding in Anticonvulsant Enaminones : Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of three anticonvulsant enaminones, including a related methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, highlighting the role of hydrogen bonding in the stability and activity of such compounds (Kubicki et al., 2000).

  • Synthesis and Antimicrobial Activity of Some 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl- 1H-imidazolin-5(4H)-one Compounds : Nguyen, Dinh, Nguyen, Le, and Nguyen (2019) investigated the synthesis and antimicrobial properties of compounds with a similar structural motif to the compound of interest, demonstrating their potential in the development of new antimicrobial agents (Nguyen et al., 2019).

Properties

IUPAC Name

methyl (4Z)-4-[(4-chlorophenyl)methylidene]-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-11(2)10-20-12(3)16(18(22)23-4)15(17(20)21)9-13-5-7-14(19)8-6-13/h5-9,11H,10H2,1-4H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJVDCKOFDQMPM-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1CC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1CC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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